molecular formula C31H17ClF26O2 B1627102 2,7-Bis(1H,1H,2H,2H-perfluorooctyl)-9-fluorenylmethoxycarbonyl chloride CAS No. 932710-57-1

2,7-Bis(1H,1H,2H,2H-perfluorooctyl)-9-fluorenylmethoxycarbonyl chloride

Cat. No.: B1627102
CAS No.: 932710-57-1
M. Wt: 950.9 g/mol
InChI Key: ZJELYAAWYLRRJI-UHFFFAOYSA-N
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Description

2,7-Bis(1H,1H,2H,2H-perfluorooctyl)-9-fluorenylmethoxycarbonyl chloride: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(1H,1H,2H,2H-perfluorooctyl)-9-fluorenylmethoxycarbonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of 2,7-dibromo-9H-fluorene with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl magnesium bromide, followed by chlorination using thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its hydrophobic interactions and chemical stability. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic molecules or surfaces. This property is exploited in applications like drug delivery, where the compound can encapsulate hydrophobic drugs and facilitate their transport in aqueous environments .

Comparison with Similar Compounds

Uniqueness: Compared to these similar compounds, 2,7-Bis(1H,1H,2H,2H-perfluorooctyl)-9-fluorenylmethoxycarbonyl chloride stands out due to its unique combination of a fluorinated alkyl chain and an aromatic core. This structure provides a balance of hydrophobicity and rigidity, making it suitable for specialized applications in materials science and pharmaceuticals .

Properties

IUPAC Name

[2,7-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H17ClF26O2/c32-19(59)60-11-18-16-9-12(5-7-20(33,34)22(37,38)24(41,42)26(45,46)28(49,50)30(53,54)55)1-3-14(16)15-4-2-13(10-17(15)18)6-8-21(35,36)23(39,40)25(43,44)27(47,48)29(51,52)31(56,57)58/h1-4,9-10,18H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJELYAAWYLRRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C3=C2C=CC(=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H17ClF26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584836
Record name [2,7-Bis((perfluorohexyl)ethyl)-9H-fluoren-9-yl]methyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

950.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-57-1
Record name [2,7-Bis((perfluorohexyl)ethyl)-9H-fluoren-9-yl]methyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Bis(1H1H2H,2H-perfluorooctyl)-9-fluorenylmethoxycarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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